2-Chloro-4-methyl-5-nitroaniline;hydrochloride

Description

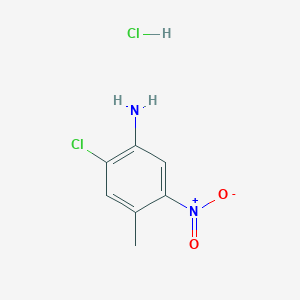

2-Chloro-4-methyl-5-nitroaniline hydrochloride is a nitroaromatic compound characterized by a benzene ring substituted with chlorine (position 2), methyl (position 4), and nitro (position 5) groups, coupled with a hydrochloride counterion. It is structurally related to intermediates used in dye synthesis, agrochemicals, and pharmaceuticals. The nitro group confers electron-withdrawing properties, while the methyl group enhances lipophilicity, influencing solubility and reactivity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloro-4-methyl-5-nitroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2.ClH/c1-4-2-5(8)6(9)3-7(4)10(11)12;/h2-3H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDQPQLAXMOEKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-5-nitroaniline;hydrochloride typically involves a multi-step process. One common method includes the nitration of 4-chloro-2-methylaniline to introduce the nitro group, followed by the reduction of the nitro group to an amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3.1. Nitration Reactions

The nitration of 2-Chloro-4-methyl-5-nitroaniline;hydrochloride involves electrophilic aromatic substitution, where the nitro group (-NO₂) is introduced into the aromatic ring. This reaction is sensitive to conditions such as temperature and the concentration of nitric acid, which affect the regioselectivity of the substitution.

3.2. Reduction Reactions

Reduction reactions are significant for modifying the nitro group to an amine group, which can enhance biological activity or reduce toxicity. Common reducing agents include:

-

Iron Powder : Often used in acidic conditions, iron reduces nitro groups effectively.

The reduction can be represented as follows:

3.3. Biodegradation Pathways

Research has shown that certain bacteria can degrade this compound through metabolic pathways that involve dechlorination and ring cleavage reactions. For instance, strains such as Rhodococcus and Burkholderia have been identified to utilize this compound as a carbon source, leading to various degradation products including hydroquinone derivatives .

Environmental Impact and Biodegradation

Given its use in industrial applications, the environmental persistence of this compound raises concerns about its ecological effects. Studies indicate that it can cause cellular damage and has mutagenic properties, necessitating effective biodegradation strategies . The involvement of specific microbial strains in degrading this compound highlights potential bioremediation approaches.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the production of:

- Antimicrobial Agents : It is involved in synthesizing compounds with antibacterial properties, such as niclosamide, which is used as a molluscicide and anti-helminthic drug. The metabolic pathways of niclosamide lead to the formation of 2-chloro-4-nitroaniline, highlighting its importance in drug development .

- Cancer Therapeutics : Research indicates that derivatives of 2-chloro-4-methyl-5-nitroaniline can be utilized in creating tyrosine kinase inhibitors, which are crucial in cancer treatment. These compounds have shown potential against various cancer cell lines .

Agrochemical Applications

In agriculture, 2-chloro-4-methyl-5-nitroaniline;hydrochloride is used in the formulation of pesticides and herbicides. Its derivatives exhibit herbicidal activity that can help in controlling unwanted vegetation effectively. The compound's ability to inhibit certain enzymatic pathways makes it valuable for developing selective herbicides that target specific plant species without harming crops .

Synthesis of Dyes

The compound serves as an intermediate in dye manufacturing processes. Its nitroaniline structure allows it to participate in various reactions leading to the formation of azo dyes, which are widely used in textiles and other industries. The synthesis of these dyes often involves coupling reactions with other aromatic compounds .

Environmental Considerations

Despite its utility, this compound poses environmental concerns due to its poor biodegradability. It is classified as a black-listed substance due to its potential toxicity to aquatic life and its persistence in the environment. Studies have shown that it can cause severe cellular damage and is identified as a mutagenic compound .

Case Studies and Research Findings

Several studies have documented the applications and implications of this compound:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5-nitroaniline;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

*Estimated based on structural analysis.

Key Differences :

- Substituent Position : The target compound’s nitro group at position 5 distinguishes it from 4-nitroaniline HCl (nitro at position 4) .

- Functional Groups : Compared to 2-methoxy-5-nitroaniline HCl (methoxy at position 2), the methyl group in the target compound increases hydrophobicity .

Physicochemical Properties

- Solubility : Nitro groups generally reduce aqueous solubility. The methyl group in the target compound may further decrease polarity compared to methoxy-containing analogs .

- Stability : Electron-withdrawing nitro and chloro groups likely enhance stability under acidic conditions, as seen in related hydrolysis reactions (e.g., 38.5–50.8% yields in and ) .

Toxicity Profile

- Cellular Toxicity : Chloronitroanilines (e.g., 2-chloro-4-nitroaniline) induce hepatocyte damage via glutathione depletion and enzyme inactivation . The target compound’s nitro group at position 5 may alter toxicity compared to position 4 analogs.

- Comparative Risk : Substituted anilines with electron-withdrawing groups (e.g., nitro, chloro) typically exhibit higher toxicity than those with electron-donating groups (e.g., methoxy) .

Biological Activity

2-Chloro-4-methyl-5-nitroaniline;hydrochloride (CAS Number: 89-63-4) is a nitroaniline derivative that has garnered attention due to its biological activities and applications in various fields, including pharmaceuticals and environmental science. This compound is primarily recognized for its role as an intermediate in dye synthesis and as a potential pollutant in environmental contexts. Understanding its biological activity is crucial for assessing its safety and efficacy.

- Molecular Formula : C7H8ClN3O2

- Molecular Weight : 189.61 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Soluble in water and organic solvents

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

-

Microbial Metabolism

- Recent studies have shown that certain bacterial strains can utilize this compound as a carbon and nitrogen source. For example, Rhodococcus sp. strain MB-P1 can degrade 2-chloro-4-nitroaniline via a novel aerobic pathway, leading to the formation of less toxic metabolites such as 4-amino-3-chlorophenol (4-A-3-CP) and 6-chlorohydroxyquinol (6-CHQ) . This pathway involves the enzymatic reduction of the nitro group, which is critical for detoxification processes.

-

Toxicological Studies

- Toxicity assessments indicate that while the compound exhibits some mutagenic potential, it does not significantly increase methaemoglobin levels, which are often associated with aniline derivatives . In vivo studies on rats have demonstrated rapid absorption and excretion, with metabolites being eliminated primarily through urine . The compound's acute toxicity has been evaluated, revealing symptoms such as reduced activity and uncoordinated gait at high doses .

-

Environmental Impact

- The environmental persistence of this compound raises concerns due to its potential to accumulate in ecosystems. Its degradation products can interact with biomolecules, leading to systemic toxicity . Biodegradation studies highlight the importance of microbial pathways in mitigating the impact of this compound in contaminated environments.

Case Studies

Several case studies illustrate the biological effects and degradation pathways of this compound:

The primary mechanism by which this compound exerts its biological effects involves:

- Enzymatic Reduction : The nitro group is reduced to form hydroxylamine derivatives, which can further react with cellular components, potentially leading to oxidative stress or mutagenicity.

- Microbial Interaction : The compound acts as a substrate for specific microbial enzymes, facilitating its degradation and reducing toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4-methyl-5-nitroaniline hydrochloride?

- Methodological Answer : The synthesis typically involves sequential functionalization:

- Chlorination : Introduce the chloro group at position 2 using chlorinating agents (e.g., Cl₂/FeCl₃) on a toluene derivative.

- Methylation : Install the methyl group at position 4 via Friedel-Crafts alkylation or direct alkylation under controlled conditions.

- Nitration : Nitrate the aromatic ring at position 5 using mixed acid (HNO₃/H₂SO₄). The hydrochloride salt is formed via reaction with HCl in a polar solvent.

- Reference : Analogous pathways for chloro-nitroaniline derivatives are documented in synthesis protocols for structurally related compounds .

Q. How can spectroscopic techniques characterize 2-Chloro-4-methyl-5-nitroaniline hydrochloride?

- Methodological Answer :

- IR Spectroscopy : Identify nitro (N–O stretching at ~1520–1350 cm⁻¹) and amine (–NH₂ bending at ~1600 cm⁻¹) groups.

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons adjacent to nitro groups show deshielding).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS, observing the [M+H⁺] or [M–Cl⁻] peaks.

- Reference : Analytical validation for similar nitroaniline derivatives is described in NIST protocols .

Q. What are the solubility properties of this compound, and how are they determined experimentally?

- Methodological Answer :

- Procedure : Perform gravimetric or UV-Vis analysis in solvents (e.g., water, ethanol, DMSO) at controlled temperatures.

- Data : Expected low solubility in water (<1 mg/mL) due to hydrophobicity; higher solubility in polar aprotic solvents.

- Reference : Solubility testing methodologies for nitroaromatics are standardized in pharmaceutical studies .

Advanced Research Questions

Q. How to design stability studies for 2-Chloro-4-methyl-5-nitroaniline hydrochloride under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks.

- Analytical Monitoring : Use HPLC with a C18 column (λ = 254 nm) to track degradation products.

- Kinetic Analysis : Apply Arrhenius modeling to predict shelf life.

- Reference : Stability protocols for hydrochloride salts are adapted from metformin hydrogel studies .

Q. How can conflicting solubility or spectroscopic data be resolved?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., DSC for purity, NMR for structural confirmation).

- Crystallography : Resolve ambiguities in substitution patterns via single-crystal X-ray diffraction.

- Reference : Discrepancies in nitroaniline data are addressed in NIST’s validation workflows .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to minimize dermal/ocular exposure.

- Ventilation : Work in a fume hood due to potential carcinogenicity (Category 2, per OSHA standards).

- Waste Disposal : Neutralize acidic byproducts before disposal in approved waste facilities.

- Reference : Safety guidelines align with carcinogenic aniline derivatives .

Key Notes

- Synthesis Optimization : Adjust nitration temperature to minimize byproducts (e.g., dinitro derivatives) .

- Regulatory Compliance : Ensure adherence to ECHA guidelines for hazardous chemical handling .

- Contradiction Management : Use orthogonal analytical methods to validate data from limited sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.